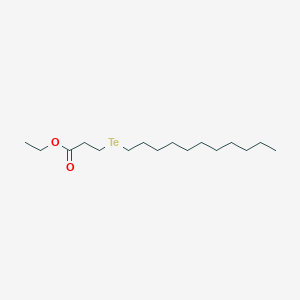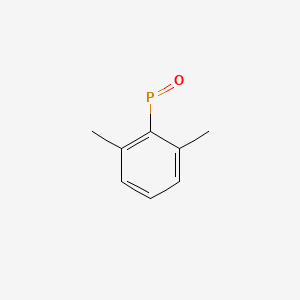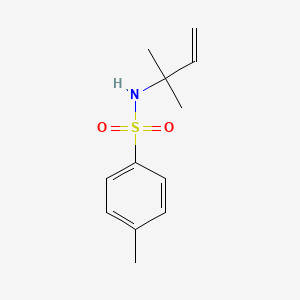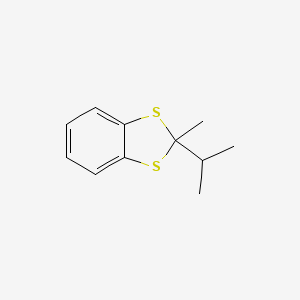
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride is a chemical compound with the empirical formula C13H18ClNO and a molecular weight of 239.74 g/mol . This compound is known for its unique structure, which includes a phenyl group and a piperidine ring, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride typically involves the reaction of phenacyl bromide derivatives with 1-phenylpiperidine in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction mixture is stirred at 37°C for 3-4 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
化学反应分析
Types of Reactions
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and piperidine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
相似化合物的比较
Similar Compounds
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar in structure but lacks the additional phenyl group.
1-(4-(Ethylamino)piperidin-1-yl)ethan-1-one hydrochloride: Contains an ethylamino group instead of a phenyl group.
Uniqueness
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride is unique due to its dual phenyl groups and piperidine ring, which contribute to its distinct chemical and biological properties
属性
CAS 编号 |
89687-44-5 |
|---|---|
分子式 |
C19H22ClNO |
分子量 |
315.8 g/mol |
IUPAC 名称 |
1-phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c21-19(18-9-5-2-6-10-18)15-20-13-11-17(12-14-20)16-7-3-1-4-8-16;/h1-10,17H,11-15H2;1H |
InChI 键 |
WLEVWPAEFHZAPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)



![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
